3-(2-Fluorophenyl)-2-methyl-1-propene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

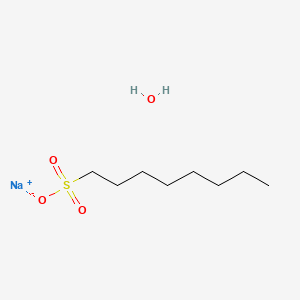

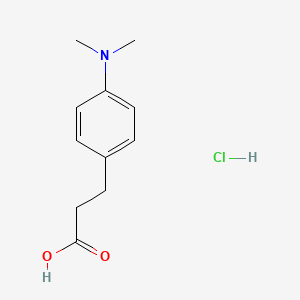

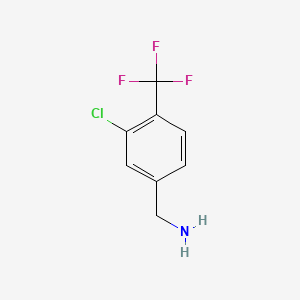

3-(2-Fluorophenyl)-2-methyl-1-propene, also known as 2-Fluoro-3-methyl-1-propene, is an organofluorine compound that is used in many scientific research applications. It is an important intermediate in the synthesis of a variety of organic compounds, including those used in pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis. This compound has a variety of biochemical and physiological effects, and its use is advantageous in some laboratory experiments.

Scientific Research Applications

Synthesis and Antitumor Activity

- Novel pyrimidinyl pyrazole derivatives, including compounds with the 3-fluoro-5-substituted phenylpiperazinyl group, have been synthesized and evaluated for their antitumor activity. Compounds like the 3-cyano-5-fluorophenyl derivative showed potent antitumor activity against several human carcinoma cells without causing undesirable effects in mice (Naito et al., 2005).

Catalysis and Chemical Synthesis

- 1,1-Bis(p-fluorophenyl)ethene and 3,3-bis(p-fluorophenyl)propene were hydroformylated using rhodium catalysts, demonstrating the potential of these compounds in catalysis and as building blocks for pharmaceuticals (Botteghi et al., 1999).

Material Science and Optoelectronics

- Studies on unsymmetrical diarylethene compounds bearing a fluorine atom have elucidated the effect of the fluorine atom position on their optoelectronic properties, which are significant for applications in photochromism, fluorescence, and electrochemistry (Liu, Pu, & Liu, 2009).

Nuclear Magnetic Resonance (NMR) Studies

- Bicyclic thiophene derivatives, including those with o-fluorophenyl groups, have been analyzed using NMR, revealing insights into spin coupling and structural properties (Hirohashi, Inaba, & Yamamoto, 1976).

Polymerization and Material Properties

- Propene polymerization using modified constrained geometry complexes with substituents like 4-fluorophenyl has been investigated, contributing to the understanding of catalyst activity and molecular weight of polypropene (Staal et al., 2003).

Intracellular Imaging

- Compounds like 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal have been used as ratiometric fluorescent pH probes for strong-acidity pH detection in living cells, indicating their applicability in biological imaging and intracellular studies (Nan et al., 2015).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The interaction of these compounds with their targets results in changes that inhibit the activity of the target, thereby exerting their biological effects .

Biochemical Pathways

For instance, indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways and their downstream effects.

Pharmacokinetics

EF-24 has shown a terminal elimination half-life of 73.6 minutes and plasma clearance values of 0.482 L/min/kg . The bioavailability of EF-24 was found to be 60% and 35% after oral and intraperitoneal administration, respectively .

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the action of similar compounds, such as indole derivatives, can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .

properties

IUPAC Name |

1-fluoro-2-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWJZEAMPHYXBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641166 |

Source

|

| Record name | 1-Fluoro-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)-2-methyl-1-propene | |

CAS RN |

731772-97-7 |

Source

|

| Record name | 1-Fluoro-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)